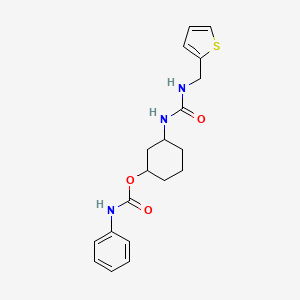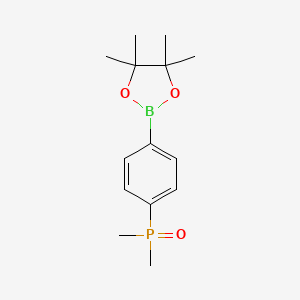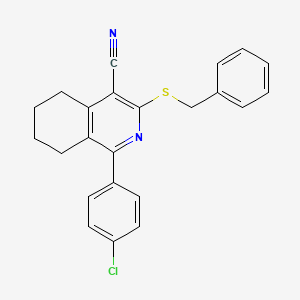
3-(Benzylsulfanyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the functional groups present in the molecule, which can give insights into its reactivity .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired product. The analysis of the synthesis process includes understanding the starting materials, the reagents used, the conditions of the reaction, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide information about its reactivity and stability. The type of reactions can also give clues about the functional groups present in the molecule .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties include acidity or basicity, reactivity with other substances, and types of reactions the compound can undergo .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
One area of research focuses on the synthesis and reactivity of compounds with similar structures. For example, the thermolysis of benzonitriles has been explored to yield isoquinolines through aza-Myers type cyclization, demonstrating a method for creating complex heterocyclic compounds from simpler nitrile precursors (Wu et al., 1999). Similarly, the copper-catalyzed formal [4 + 1] cycloaddition involving benzamides and isonitriles via directed C-H cleavage highlights a route to synthesize isoindolinones, showing the versatility of nitrile compounds in facilitating complex bond formations (Takamatsu et al., 2015).
Photophysical and Photochemical Properties
Research into the photophysical and photochemical properties of metallo-phthalocyanines substituted with chlorophenyl and other groups has shown that these compounds have significant potential in photodynamic therapy and fluorescence imaging. This application is crucial for developing therapeutic agents and diagnostic tools (Akçay et al., 2013).
Insecticidal Activity
Isoquinoline derivatives have been evaluated for their insecticidal activity against pests like Aphis gossypii. The synthesis and toxicological evaluation of partially hydrogenated isoquinolines reveal the potential for agricultural applications, indicating that similar compounds could be developed as novel insecticides (Bakhite et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-benzylsulfanyl-1-(4-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2S/c24-18-12-10-17(11-13-18)22-20-9-5-4-8-19(20)21(14-25)23(26-22)27-15-16-6-2-1-3-7-16/h1-3,6-7,10-13H,4-5,8-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCVSLLHTCDQKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N=C2C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-3-[(hydroxyimino)methyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B2889971.png)
![Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2889973.png)
![tert-Butyl 7-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2889975.png)
![2-((pyridin-3-ylmethyl)amino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2889977.png)
![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2889982.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2889983.png)
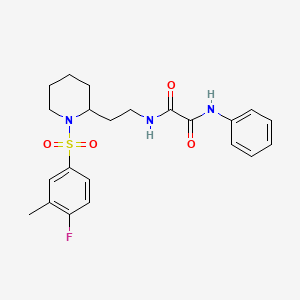
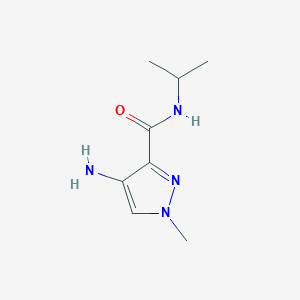
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2889986.png)
![(4-Chlorophenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2889990.png)
![N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2889991.png)
![1-[6-(1H-1,2,3-Benzotriazol-1-yl)hexyl]-1H-1,2,3-benzotriazole](/img/structure/B2889992.png)
